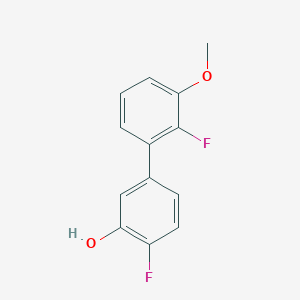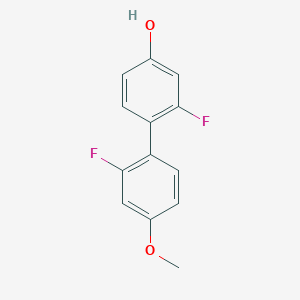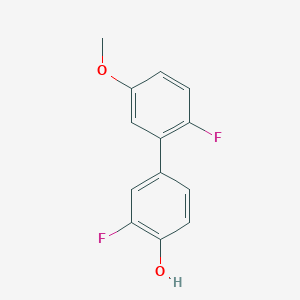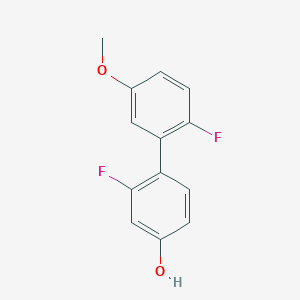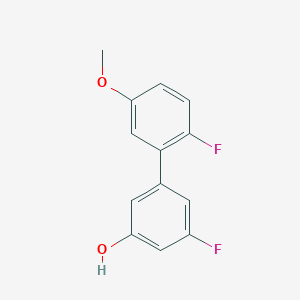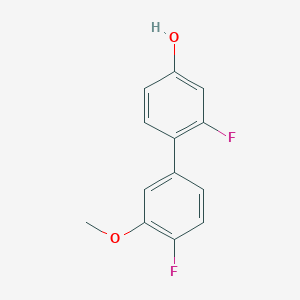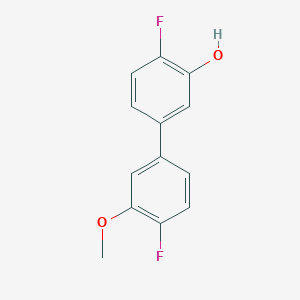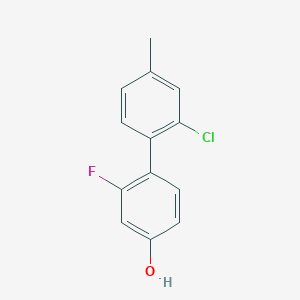
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% (5-CMP-2FP-95) is an organofluorine compound with a variety of applications in scientific research. It is a colorless, odorless, and crystalline solid at room temperature. 5-CMP-2FP-95 has been used in a range of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including 5-bromo-2-fluorophenol, 4-chloro-2-fluorophenol, and 4-methyl-2-fluorophenol. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% has been used in the synthesis of various polymers, including polystyrene and polyethylene.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antispasmodic effects. In addition, the compound may have anti-tumor effects and may be useful in the treatment of certain types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity, ease of synthesis, and low cost. However, the compound has certain limitations. For example, it is not water soluble and can be difficult to handle in aqueous solutions. In addition, the compound is not very stable, and it can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in scientific research. These include further research into its mechanism of action, potential applications in the treatment of various diseases, and further development of synthesis methods. In addition, further research could be conducted into the potential use of the compound in the synthesis of new pharmaceuticals and polymers. Finally, further research could be conducted into the potential use of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the development of new drug delivery systems.
Synthesemethoden
5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methylphenol and 2-chloro-4-methylphenol with sodium fluoride in an aqueous medium. This reaction yields 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, 95% as a white solid. The second step involves the purification of the compound through column chromatography. The resulting product is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIBLVWASEDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684303 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-79-2 |
Source


|
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
